molecular formula C15H8BrF2N3OS B2884059 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide CAS No. 392244-76-7

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2884059
CAS No.: 392244-76-7
M. Wt: 396.21
InChI Key: WIWAIPAEAHUMTF-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a 2,6-difluorobenzamide moiety. This structure combines halogenated aromatic systems (bromine and fluorine) with a thiadiazole ring, a combination often associated with biological activity in agrochemicals and pharmaceuticals.

  • Formation of hydrazinecarbothioamides via nucleophilic addition of isothiocyanates to benzoic acid hydrazides .
  • Cyclization to thiadiazoles or triazoles under basic conditions .
  • Introduction of halogenated substituents via Friedel-Crafts or Suzuki coupling reactions .

The compound’s molecular formula is C₁₅H₉BrF₂N₃OS, with a molecular weight of 397.27 g/mol.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF2N3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWAIPAEAHUMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the bromophenyl and difluorobenzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of reagents such as thionyl chloride, hydrazine hydrate, and bromobenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities. The use of automated reactors and controlled environments can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl and difluorobenzamide groups can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key features of the target compound with analogues differing in substituents on the thiadiazole or benzamide groups:

Compound Name Substituent on Thiadiazole Benzamide Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4-Bromophenyl 2,6-difluoro 397.27 Hypothesized pesticide (structural analogy)
N-{N-[5-(2,4-Dichlorophenyl)-... () 2,4-Dichlorophenyl 2,6-difluoro 429.22 Crystallized in monoclinic P21/c; hydrogen-bonded packing
Teflubenzuron () 3,5-dichloro-2,4-difluorophenyl 2,6-difluoro 381.1* Commercial insecticide (chitin synthesis inhibitor)
64405-98-7 () 4-Fluorophenyl 2,6-dimethoxy 359.38 Unknown application; methoxy groups may enhance solubility
Flufenacet () 5-(Trifluoromethyl) Acetamide-linked 459.8 Herbicide; thiadiazole-oxygen bridge enhances mobility

*Molecular weight calculated based on formula in .

Key Comparisons

Halogen Effects: Bromine vs. Chlorine’s smaller size and electronegativity may improve target binding in some cases . Fluorine: The 2,6-difluorobenzamide group is conserved in teflubenzuron and hexaflumuron, suggesting its role in stabilizing molecular interactions (e.g., hydrogen bonding or dipole interactions) .

Biological Activity: Teflubenzuron and hexaflumuron disrupt insect chitin synthesis, a mechanism likely shared by the target compound due to structural similarity .

Crystallographic Properties: The dichlorophenyl derivative () crystallizes in a monoclinic system (P21/c) with β = 92.42°, forming hydrogen-bonded networks that stabilize its solid-state structure . The target compound’s bromine substituent may alter packing efficiency due to its larger atomic radius.

Synthetic Accessibility :

  • Methoxy-substituted analogues (e.g., 64405-98-7) are synthesized via milder conditions compared to halogenated derivatives, which often require aggressive reagents (e.g., POCl₃ for chlorination) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 1,3,4-thiadiazole ring and halogenated benzamide are critical for bioactivity. Bromine’s bulk may hinder binding in some protein pockets compared to smaller halogens, but it could improve persistence in environmental applications .
  • Thermal Stability : The dichlorophenyl analogue () has a melting point of 498 K, suggesting high thermal stability. Bromine’s polarizability may lower the target compound’s melting point slightly.
  • Spectroscopic Signatures : IR spectra of similar compounds show νC=S (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹), confirming tautomeric forms and functional group integrity .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, efficacy in various studies, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H12BrF2N3OSC_{15}H_{12}BrF_2N_3OS with a molecular weight of approximately 378.22 g/mol. The compound features a thiadiazole ring and difluorobenzamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H12BrF2N3OS
Molecular Weight378.22 g/mol
LogP4.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Studies suggest that compounds similar to this compound may interact with GPCRs, leading to modulation of intracellular signaling pathways. This can result in effects such as increased intracellular calcium levels and enhanced protein kinase activity .
  • Antimicrobial Activity : Preliminary studies indicate that thiadiazole derivatives possess antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity of the compound, potentially facilitating membrane penetration and increasing efficacy against bacterial strains .
  • Anticancer Properties : Research has shown that similar thiadiazole compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

  • Antimicrobial Studies : A study highlighted the effectiveness of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, suggesting potential use in treating infections .
  • Anticancer Activity : In vitro assays demonstrated that this compound showed selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased annexin V binding in flow cytometry assays .

Case Studies

  • Case Study on Anticancer Activity : A study published in PubMed Central reported that a structurally similar thiadiazole derivative significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through caspase activation .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains. The study found that modifications in the side chains significantly impacted the antibacterial potency, with certain derivatives exhibiting MIC values lower than conventional antibiotics .

Q & A

Q. Basic | Characterization

  • HPLC-MS : Confirm molecular weight ([M+H]+ ion) and detect impurities using reverse-phase C18 columns (acetonitrile/water gradient).
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to verify substituent positions (e.g., 4-bromophenyl protons at δ 7.6–7.8 ppm; difluorobenzamide CF2 splitting patterns) .
  • Elemental analysis : Validate C, H, N, S, and halogen content within ±0.4% of theoretical values .

How do structural modifications at the 4-bromophenyl or benzamide positions affect the biological activity of thiadiazole-based compounds?

Q. Advanced | Structure-Activity Relationship (SAR)

  • 4-Bromophenyl substitution : Replacing Br with Cl or NO2 can alter lipophilicity and target binding. Bromine’s size enhances π-stacking in enzyme active sites, as seen in pesticide analogs like chlorfluazuron .
  • Benzamide fluorination : 2,6-Difluoro groups increase metabolic stability and electron-withdrawing effects, enhancing interactions with ATP-binding pockets (e.g., kinase inhibition) .
  • Thiadiazole ring variation : Oxadiazole analogs show reduced antimicrobial activity compared to thiadiazoles, emphasizing the role of sulfur in redox interactions .

What strategies can resolve contradictions in crystallographic data interpretation for halogenated benzamide-thiadiazole hybrids?

Q. Advanced | Data Contradiction Analysis

  • Thermal motion vs. disorder : Differentiate between true disorder and thermal motion using displacement parameter ellipsoids. High Ueq values (>0.1 Ų) suggest disorder, requiring PART instructions in SHELXL .
  • Hydrogen bonding conflicts : Compare bond distances (e.g., N–H⋯O vs. N–H⋯N) across multiple datasets. Use Mercury software to visualize packing and validate intermolecular interactions .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and avoid overinterpretation of pseudosymmetry .

What in vitro assays are recommended for evaluating the antimicrobial potential of this compound?

Q. Basic | Biological Screening

  • Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using Mueller-Hinton broth. MIC values <50 µg/mL indicate promising activity .
  • Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours. Synergy with β-lactams can be evaluated via checkerboard assays .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity (IC50 >100 µM for safe therapeutic margins) .

How does the presence of fluorine atoms influence the electronic properties and reactivity of this compound?

Q. Advanced | Physicochemical Analysis

  • Electron-withdrawing effects : Fluorine atoms decrease electron density on the benzamide ring, enhancing electrophilicity for nucleophilic attack (e.g., in enzyme active sites).
  • Conformational rigidity : C–F bonds restrict rotation, stabilizing bioactive conformations. DFT calculations (B3LYP/6-31G*) show fluorine-induced planarity improves π-π stacking .
  • Spectroscopic impact : 19F NMR reveals distinct chemical shifts (δ -110 to -115 ppm for ortho-fluorines), useful for tracking degradation or metabolite formation .

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